3-hydrazinylphenol hydrochloride
Description
General Overview of Hydrazines and Phenols in Synthetic Organic Chemistry
Hydrazines, characterized by a nitrogen-nitrogen single bond (N-N), are derivatives of the inorganic compound hydrazine (B178648) (H₂N-NH₂). wikipedia.org They are classified based on the number of organic substituents attached to the nitrogen atoms. wikipedia.org In organic synthesis, hydrazines are renowned for their role in powerful transformations such as the Wolff-Kishner reduction, which converts carbonyl groups into methylene (B1212753) groups. wikipedia.org Their ability to form hydrazones and their utility as precursors for various nitrogen-containing heterocycles underscore their importance. acs.orgorganic-chemistry.org Furthermore, hydrazines serve as valuable reagents in the synthesis of pharmaceuticals and agrochemicals. vedantu.com
Phenols, compounds with a hydroxyl group directly bonded to an aromatic ring, are another cornerstone of organic synthesis. wikipedia.org Their acidic nature and the nucleophilicity of the phenoxide ion allow for a diverse range of reactions, including electrophilic aromatic substitution, etherification, and esterification. wikipedia.orgfiveable.me Phenols are crucial precursors for a multitude of industrial products, including polymers, resins, and pharmaceuticals. libretexts.org The reactivity of the aromatic ring, activated by the hydroxyl group, facilitates the introduction of various functional groups, making phenols versatile starting materials for complex molecule synthesis. researchgate.net
Significance of Hydrochloride Salts in Facilitating Organic Transformations
Organic bases, particularly amines and hydrazines, are often converted into their hydrochloride salts to enhance their utility in synthetic transformations. wikipedia.org This conversion to a salt form offers several distinct advantages. Firstly, it significantly improves the water solubility of often-insoluble organic bases, which can be crucial for reactions conducted in aqueous media or for purification processes. stackexchange.com Secondly, hydrochloride salts generally exhibit greater stability and a longer shelf-life compared to their free base counterparts. wikipedia.orgresearchgate.net The formation of the hydrochloride salt protects the reactive basic group, preventing unwanted side reactions and decomposition. wikipedia.org This protection can be easily reversed by treatment with a base to liberate the free organic base when needed for a subsequent reaction step. researchgate.net The crystalline nature of many hydrochloride salts also facilitates their purification through recrystallization, a cost-effective and efficient method for achieving high purity. stackexchange.com
Current Research Landscape and Emerging Trends for Hydrazinylphenol Derivatives
The fusion of hydrazine and phenol (B47542) functionalities within a single molecule gives rise to hydrazinylphenol derivatives, a class of compounds with growing research interest. These molecules are recognized as important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. google.com Current research is actively exploring the synthetic utility of these derivatives in constructing complex heterocyclic systems, which are prevalent in medicinal chemistry. For instance, substituted phenylhydrazines are employed in the synthesis of pyrazoles and 2-pyrazolines. researchgate.net
A significant trend in this area is the development of more efficient and environmentally benign synthetic methods. This includes the use of continuous flow reactors for the synthesis of phenylhydrazine (B124118) derivatives, which can offer improved safety and efficiency over traditional batch processes. patsnap.com Furthermore, the application of photoredox catalysis using phenylhydrazine derivatives is an emerging area, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild, visible-light-promoted conditions. bohrium.com These innovative approaches are expanding the synthetic toolbox for accessing a diverse range of molecules from hydrazinylphenol precursors.
Defining the Academic Research Scope for 3-Hydrazinylphenol (B2480656) Hydrochloride
The academic research scope for 3-hydrazinylphenol hydrochloride is centered on its synthesis, characterization, and application as a versatile building block in organic synthesis. Key areas of investigation include the development and optimization of synthetic routes to this compound, often starting from readily available precursors like resorcinol (B1680541) or 3-aminophenol (B1664112). google.comgoogle.com A significant focus is placed on understanding its chemical reactivity, exploring how the interplay between the hydrazinyl and phenolic functional groups can be harnessed to construct novel molecular scaffolds.
A primary application of this compound in academic research is its use as a precursor for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Researchers are investigating its role in multicomponent reactions and tandem processes to build molecular complexity in a single step. The hydrochloride salt form is particularly relevant in these studies due to its stability and ease of handling. The exploration of its utility in modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, constitutes a vibrant and forward-looking area of research.
Properties
CAS No. |
898252-78-3 |
|---|---|
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydrazinylphenol Hydrochloride
Precursor Identification and Retrosynthetic Strategies
The design of a synthetic route for 3-hydrazinylphenol (B2480656) hydrochloride begins with identifying suitable precursors and formulating a retrosynthetic plan. A common strategy involves the retrosynthesis of the target molecule to readily available starting materials. For 3-hydrazinylphenol, key precursors include 3-aminophenol (B1664112) and 3-nitrophenol (B1666305). The hydrazine (B178648) moiety can be introduced via the reduction of a diazonium salt derived from 3-aminophenol. Alternatively, the reduction of the nitro group in 3-nitrophenol to an amino group, followed by diazotization and reduction, presents another viable pathway. A more direct approach involves the reaction of a phenol (B47542) derivative, such as resorcinol (B1680541), with a hydrazine derivative. google.comgoogle.comprepchem.comchemicalbook.com
Reduction-Based Synthesis Pathways
Reduction-based methods are a cornerstone in the synthesis of 3-hydrazinylphenol hydrochloride. These pathways typically involve the reduction of a functional group on the aromatic ring to form the desired hydrazine group.
Diazotization and Subsequent Reduction of Nitro or Diazo Precursors
A prevalent method for synthesizing aryl hydrazines involves the diazotization of an aromatic amine followed by reduction. orgsyn.orggoogle.compatsnap.com In the case of this compound, the precursor is 3-aminophenol. The process begins with the diazotization of 3-aminophenol using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium, typically hydrochloric acid, at low temperatures to form the corresponding diazonium salt. google.comchemicalbook.com This intermediate is then reduced to yield the final product.
Several reducing agents can be employed for the reduction of the diazonium salt.
Sodium Sulfite (B76179): Sodium sulfite is a commonly used reducing agent for this transformation. orgsyn.orggoogle.com The reaction typically involves adding the diazonium salt solution to a solution of sodium sulfite. google.com Careful control of pH and temperature is crucial for optimal yield and to prevent the formation of unwanted byproducts. google.com The reaction with sodium sulfite proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.
Hydrazine Hydrate (B1144303): Hydrazine hydrate itself can act as a reducing agent in certain contexts, particularly in the presence of a catalyst. d-nb.inforam-nath.com For instance, in the synthesis of 3-amino-4-bromophenol, hydrazine hydrate is used in the presence of an iron oxide catalyst to reduce a nitro group. google.com This highlights its potential as a reducing agent in related syntheses.
Tin(II) Chloride: Tin(II) chloride (SnCl₂) is another effective reducing agent for diazonium salts. The reaction is typically carried out by adding a solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium salt solution. chemicalbook.com This method is known for its efficiency and can produce high yields of the corresponding hydrazine hydrochloride.
| Precursor | Reagents | Key Conditions | Product | Ref. |
| 3-Aminophenol | 1. Sodium Nitrite, Hydrochloric Acid 2. Sodium Sulfite | Low temperature for diazotization | This compound | orgsyn.orggoogle.com |
| 3-Aminophenol | 1. Sodium Nitrite, Hydrochloric Acid 2. Tin(II) Chloride, Hydrochloric Acid | 0°C for diazotization, then room temperature | This compound | chemicalbook.com |
Table 1: Reduction-Based Synthesis of this compound
Catalytic Hydrogenation Approaches (Conceptual)
Catalytic hydrogenation presents a conceptually viable and environmentally friendly alternative for the synthesis of hydrazines. google.comgoogle.com This approach would involve the reduction of a suitable precursor, such as a diazonium salt or a nitro compound, using hydrogen gas in the presence of a metal catalyst. google.comgoogle.com
Conceptually, a process could involve the catalytic hydrogenation of the diazonium salt derived from 3-aminophenol. Catalysts such as palladium on carbon (Pd/C) are often effective for such reductions. google.com The reaction would be carried out under a hydrogen atmosphere, and the pressure and temperature would be optimized to ensure complete conversion. google.comresearchgate.net
Another conceptual pathway is the catalytic transfer hydrogenation. d-nb.info In this method, a hydrogen donor molecule, such as hydrazine hydrate itself, transfers hydrogen to the substrate in the presence of a catalyst. d-nb.info This could potentially be applied to the reduction of a diazonium salt or even a nitro precursor. The choice of catalyst is critical and can include various transition metals. d-nb.inforesearchgate.netmdpi.com
Direct Reaction and Condensation Strategies
Direct methods for synthesizing this compound involve the formation of the carbon-nitrogen bond through a condensation reaction.
Reaction of Phenol Derivatives with Hydrazine Derivatives
A notable direct synthesis route involves the reaction of a phenol derivative with a hydrazine derivative. google.commdpi.comresearchgate.net A specific example is the reaction of resorcinol with hydrazine hydrate. google.com This method avoids the potentially hazardous diazotization step. google.com The reaction is typically carried out under nitrogen protection and heated for several hours to achieve a good yield of 3-hydrazinylphenol. google.com The product can then be converted to its hydrochloride salt.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref. |
| Resorcinol | Hydrazine Hydrate (80%) | 80-110°C, 15 hours, Nitrogen atmosphere | 3-Hydrazinylphenol | 80.6% | google.com |
| Resorcinol | Hydrazine Hydrate (85%) | 100-120°C, 20 hours, Nitrogen atmosphere | 3-Hydrazinylphenol | 81.4% | google.com |
Table 2: Direct Synthesis of 3-Hydrazinylphenol from Resorcinol
This direct substitution method offers advantages in terms of lower production costs, simpler operation, and enhanced safety. google.com
Optimization of Reaction Parameters and Yield Enhancement Techniques
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize product yield and purity. Key factors influencing the outcome of the synthesis include temperature, solvent systems, and the strategic use of catalysts or specific reagents.
Temperature and Solvent Effects on Reaction Efficiency
Temperature and solvent choice are critical parameters in the synthesis of this compound, primarily because the common synthetic route involves the formation and subsequent reduction of a diazonium salt intermediate.
Temperature: The initial step, diazotization of 3-aminophenol, is highly sensitive to temperature. Diazonium salts are notoriously unstable at elevated temperatures and can decompose, which significantly lowers the yield and introduces impurities. Consequently, this reaction is typically performed at low temperatures, generally between 0 and 5°C, to maintain the integrity of the diazonium intermediate. The subsequent reduction step may require different temperature conditions, representing a balance between achieving a practical reaction rate and preventing the degradation of the desired product.
Table 1: Illustrative Impact of Reaction Parameters on Aryl Hydrazine Synthesis
| Parameter | Condition | General Observation | Potential Outcome for 3-Hydrazinylphenol HCl |
| Temperature | |||
| Diazotization | 0-5 °C | Stabilizes the diazonium salt intermediate. | Higher yield, higher purity. |
| > 10 °C | Promotes decomposition of the diazonium salt. | Lower yield, increased impurities. | |
| Reduction | Room Temperature | May result in a slow or incomplete reaction. | Lower conversion and yield. |
| Reflux | Increases reaction rate. | Higher yield, but potential for side reactions if not optimized. researchgate.net | |
| Solvent | |||
| Diazotization | Aqueous Acid | Standard for forming the diazonium salt. | Effective formation of the intermediate. |
| Reduction | Ethanol-Water | Balances solubility of organic and inorganic reagents. | Can improve reaction homogeneity and yield. |
Catalytic or Reagent-Assisted Syntheses
The choice of reducing agent and the potential use of catalysts are pivotal for enhancing the synthesis of this compound. The traditional method often involves reducing the corresponding diazonium salt with a reagent like stannous chloride in hydrochloric acid.
However, alternative methods can offer improvements in yield, safety, and environmental impact. One such advanced method is catalytic hydrogenation. This process involves reacting the diazonium salt with hydrogen gas in the presence of a solid catalyst. google.com This technique can produce high-purity phenylhydrazine (B124118) hydrochloride with a more streamlined workup. google.com
Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts. google.com The reaction is typically carried out under controlled hydrogen pressure and at moderate temperatures (e.g., 15-35°C), leading to the desired product. google.com In some preparations, the extraction of the aqueous phase with a non-polar solvent after reduction but before acidification and isolation can effectively remove impurities, leading to a final product with purity exceeding 99% and yields greater than 86%. google.com
Table 2: Comparison of Selected Reagents and Catalysts for Aryl Hydrazine Synthesis
| Method | Reagent/Catalyst | Key Advantages | Key Disadvantages |
| Chemical Reduction | Stannous Chloride (SnCl₂) | Widely used and effective. | Generates tin-based byproducts requiring removal. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | High purity of final product, cleaner reaction profile. google.com | Requires specialized equipment for handling hydrogen gas. google.com |
| Impurity Extraction | Non-polar Solvents (e.g., Toluene) | Increases purity and yield of the final isolated product. google.com | Adds an extraction step to the process. google.com |
Purification and Isolation Techniques for Research-Grade Material
Obtaining research-grade this compound necessitates rigorous purification to remove byproducts, unreacted starting materials, and inorganic salts from the crude synthetic product. The primary methods for achieving high purity are recrystallization and preparative chromatography.
Recrystallization from Mixed Solvent Systems (e.g., ethanol-water)
Recrystallization is a fundamental and effective technique for purifying solid compounds. For phenylhydrazine hydrochlorides, this process can be highly efficient. The crude product is dissolved in a minimal amount of a hot solvent or a mixed solvent system, such as water or an ethanol-water mixture. orgsyn.org As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
For related compounds, a common procedure involves dissolving the crude hydrochloride in hot water, sometimes with the addition of activated carbon to remove colored impurities, followed by filtration. orgsyn.org The addition of concentrated hydrochloric acid to the hot filtrate before cooling significantly aids in precipitating the purified hydrochloride salt. orgsyn.org Cooling the mixture to 0°C is often crucial to maximize the recovery of the purified crystals, as a significant portion of the product can separate from the solution between 20°C and 0°C. orgsyn.org This method can yield a product of high purity, often as pure white crystals. orgsyn.org
Chromatographic Purification Methods (e.g., preparative HPLC)
For applications demanding the highest purity, chromatographic techniques are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating highly pure compounds. This technique is scalable and can be adapted from analytical methods to process larger quantities of material for purification. sielc.comlcms.cz
In preparative HPLC, the crude mixture is injected onto a column containing a stationary phase. A liquid mobile phase then flows through the column, separating the components based on their different affinities for the two phases. For hydrazine derivatives, reverse-phase (RP) HPLC is a common approach. sielc.com A typical system might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separated, pure fractions of this compound are then collected as they elute from the column. While capable of delivering exceptional purity, preparative HPLC is generally more resource-intensive than recrystallization. lcms.czresearchgate.net
Table 3: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and impurities in a solvent at varying temperatures. | Cost-effective, scalable, effective for removing bulk impurities. orgsyn.org | May not separate impurities with similar solubility profiles; potential for product loss in the mother liquor. orgsyn.org |
| Preparative HPLC | Differential partitioning of components between a stationary and a mobile phase. | Achieves very high purity; can separate closely related impurities. sielc.comlcms.cz | Higher cost, more complex equipment, smaller scale compared to bulk recrystallization. lcms.cz |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group is characterized by the presence of two nucleophilic nitrogen atoms, making it highly reactive toward electrophilic species. This reactivity is central to its utility in forming new carbon-nitrogen and nitrogen-nitrogen bonds.
One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to yield hydrazones. libretexts.orgyoutube.com This reaction proceeds via a nucleophilic addition mechanism, where the terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon. youtube.comyoutube.com This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N). youtube.com The reaction is typically catalyzed by a small amount of acid. nih.gov
The general mechanism involves two main stages:
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the 3-hydrazinylphenol (B2480656) attacks the carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate which quickly undergoes proton transfer to form a carbinolamine intermediate.
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product. youtube.com
This reaction is highly efficient for the synthesis of a wide array of hydrazone derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. researchgate.netderpharmachemica.com
| Carbonyl Compound | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | 3-hydrazinylphenol | Ethanol (B145695), reflux | (E)-1-(benzylidene)-2-(3-hydroxyphenyl)hydrazine | ~75% | nih.gov |
| p-Chlorobenzaldehyde | 3-hydrazinylphenol | Ethanol, reflux | (E)-1-(4-chlorobenzylidene)-2-(3-hydroxyphenyl)hydrazine | ~88% | nih.gov |
| p-Methoxybenzaldehyde | 3-hydrazinylphenol | Ethanol, reflux | (E)-1-(4-methoxybenzylidene)-2-(3-hydroxyphenyl)hydrazine | ~65% | nih.gov |
| Acetone | 3-hydrazinylphenol | Ethanol, reflux | 2-(3-hydroxyphenyl)-1-(propan-2-ylidene)hydrazine | - | youtube.com |
Note: Yields are representative examples based on similar reactions as specific data for 3-hydrazinylphenol hydrochloride was not available.
The hydrazine moiety is a potent nucleophile due to the alpha effect, which is the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. This makes 3-hydrazinylphenol a strong reactant in both nucleophilic addition and substitution reactions. researchgate.net
In nucleophilic addition reactions, as seen in hydrazone formation, the hydrazine group adds across a polar multiple bond. Beyond carbonyls, it can react with other electrophilic centers.
In nucleophilic substitution reactions, the hydrazine can displace a leaving group from an alkyl or aryl halide. Hydrazine is known to be a strong nucleophile capable of reacting with electrophilic aromatic compounds, especially those activated with electron-withdrawing groups, in a process known as nucleophilic aromatic substitution (SNAr). libretexts.orgpearson.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For example, 3-hydrazinylphenol could react with an activated aryl halide like 1-chloro-2,4-dinitrobenzene, where the hydrazine would attack the carbon bearing the chlorine, leading to the displacement of the chloride ion. libretexts.org
The hydrazinyl group is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. beilstein-journals.org The most common cyclization reactions involving hydrazines lead to the formation of five-membered rings like pyrazoles and fused ring systems like indazoles.
Pyrazole (B372694) Synthesis: Pyrazoles are typically synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.govnih.gov The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. hilarispublisher.com Using 3-hydrazinylphenol in such a reaction would lead to the formation of a pyrazole ring bearing a 3-hydroxyphenyl substituent on one of its nitrogen atoms. A wide variety of substituted pyrazoles can be accessed through this method. nih.govorganic-chemistry.org
Indazole Synthesis: Indazoles, which are bicyclic heteroaromatic compounds, can also be synthesized from arylhydrazines. A common method involves the intramolecular cyclization of arylhydrazones derived from ortho-haloaryl aldehydes or ketones. nih.govbeilstein-journals.org For instance, a hydrazone formed from 3-hydrazinylphenol and an appropriate carbonyl compound could undergo intramolecular N-arylation to form an indazole derivative. beilstein-journals.orgorganic-chemistry.org Other routes include the 1,3-dipolar cycloaddition of diazo compounds (which can be generated in situ from hydrazones) with arynes. organic-chemistry.org
| Heterocycle | Reactants | General Conditions | Product Type |
| Pyrazole | 3-hydrazinylphenol, 1,3-Diketone | Acid or base catalysis, reflux | 1-(3-hydroxyphenyl)-3,5-disubstituted-1H-pyrazole |
| Indazole | o-haloarylhydrazone of 3-hydrazinylphenol | Copper or Palladium catalysis | N-(3-hydroxyphenyl)-1H-indazole |
| Pyrano[2,3-c]pyrazole | 3-hydrazinylphenol, β-ketoester, aldehyde, malononitrile | Multicomponent reaction | Fused pyrazole heterocycle |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts another dimension to the reactivity of this compound. It can direct electrophilic substitution on the aromatic ring and can itself undergo functionalization.
The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com Similarly, the hydrazinyl (-NHNH₂) group is also activating and ortho, para-directing. In 3-hydrazinylphenol, these two groups work in concert to strongly activate the aromatic ring towards electrophiles.
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.org A base then removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com
For 3-hydrazinylphenol, the directing effects of the two groups are as follows:
-OH group (at position 1): Directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).
-NHNH₂ group (at position 3): Directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).
Since both groups direct to the same positions (2, 4, and 6), these positions are highly activated and are the expected sites of substitution. The reaction is likely to be very facile, potentially leading to polysubstitution.
| EAS Reaction | Typical Reagent | Expected Product Position(s) |
| Nitration | HNO₃ / H₂SO₄ | Substitution at C2, C4, C6 |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Substitution at C2, C4, C6 |
| Sulfonation | Fuming H₂SO₄ | Substitution at C2, C4, C6 |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Substitution at C2, C4, C6 |
| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Substitution at C2, C4, C6 |
The phenolic hydroxyl group can be readily functionalized through reactions such as alkylation and acylation. These reactions typically involve the deprotonation of the weakly acidic phenolic proton with a base to form a more nucleophilic phenoxide ion.
O-Alkylation: In the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the hydroxyl group is converted to a phenoxide. This phenoxide can then act as a nucleophile and attack an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form an ether. This reaction introduces an alkoxy group onto the aromatic ring.
O-Acylation: The phenoxide ion can also react with acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. mdpi.com This reaction is an effective way to introduce an ester functional group. The Schotten-Baumann reaction conditions, which involve using an acyl chloride in the presence of an aqueous base, are often employed for this transformation.
These O-functionalization reactions are useful for protecting the hydroxyl group or for modifying the electronic and physical properties of the molecule.
Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in 3-hydrazinylphenol is dictated by the electronic effects of its two substituents: the hydroxyl (-OH) group and the hydrazinyl (-NHNH₂) group. Both of these are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. The hydrazinyl group, being analogous to an amino group, is a particularly potent activator.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction type for benzene and its derivatives. The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. researchgate.net The rate and regioselectivity of this process are profoundly influenced by the substituents present on the ring.
For 3-hydrazinylphenol, both the -OH and -NHNH₂ groups are electron-donating and thus activate the ring towards electrophilic attack, making it more reactive than benzene itself. The directing effects of these groups are paramount in predicting the outcome of such reactions.
Hydroxyl Group (-OH): Directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.
Hydrazinyl Group (-NHNH₂): Similarly directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.
In 3-hydrazinylphenol, these directing effects are cooperative. The positions activated by both groups are position 2 (ortho to -NHNH₂ and -OH), position 4 (ortho to -NHNH₂ and para to -OH), and position 6 (para to -NHNH₂ and ortho to -OH). These positions are therefore the most likely sites for electrophilic attack. Steric hindrance may play a role in favoring attack at the less hindered positions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is less common for electron-rich aromatic rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. drugbank.comdrugfuture.com The SNAr mechanism typically involves the attack of a nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group. drugbank.comguidechem.com
The aromatic ring of 3-hydrazinylphenol, being electron-rich due to the -OH and -NHNH₂ substituents, is inherently deactivated towards nucleophilic attack. Therefore, SNAr reactions are generally unfavorable for this compound unless an additional strong electron-withdrawing group (e.g., a nitro group) is also present on the ring, or if the reaction proceeds through an alternative mechanism like the benzyne mechanism under harsh conditions. drugbank.comnih.gov
Cross-coupling reactions, often catalyzed by transition metals like palladium or copper, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.com For a molecule like 3-hydrazinylphenol, these reactions offer pathways to selectively functionalize either the oxygen of the hydroxyl group or the nitrogens of the hydrazinyl group. The principles of these reactions can be understood by examining studies on analogous compounds like aminophenols. nih.gov
O-Arylation and N-Arylation:
Research on aminophenols has demonstrated that selective arylation of the oxygen (O-arylation) or the nitrogen (N-arylation) is achievable by choosing the appropriate catalyst system. This selectivity is crucial as it avoids the need for protecting groups.
Copper-catalyzed O-Arylation: Copper-based catalyst systems, for instance using CuI with a ligand like picolinic acid, have been shown to be effective for the selective O-arylation of 3-aminophenols with aryl halides. nih.gov These conditions would conceptually allow for the formation of a C-O bond at the phenolic oxygen of 3-hydrazinylphenol.
Palladium-catalyzed N-Arylation: Conversely, palladium-based catalysts, particularly those employing specialized phosphine ligands such as BrettPhos, are highly efficient for the selective N-arylation of 3-aminophenols. nih.gov This suggests that the hydrazinyl group of 3-hydrazinylphenol could be selectively coupled with aryl halides under similar palladium catalysis, leading to the formation of a C-N bond.
The ability to direct the cross-coupling reaction to either the oxygen or nitrogen atom by selecting the appropriate metal catalyst provides a versatile strategy for the synthesis of complex derivatives from substituted phenols.
Protonation and Deprotonation Equilibria of the Hydrochloride Salt
The key equilibria for this compound in aqueous solution are the deprotonation of the hydrazinium (B103819) ion (-NH₂NH₃⁺) and the deprotonation of the phenolic hydroxyl group (-OH).
First Deprotonation (Hydrazinium ion): C₆H₄(OH)(NH₂NH₃⁺) + H₂O ⇌ C₆H₄(OH)(NHNH₂) + H₃O⁺
Second Deprotonation (Phenolic hydroxyl): C₆H₄(OH)(NHNH₂) + H₂O ⇌ C₆H₄(O⁻)(NHNH₂) + H₃O⁺
The pKa for the first equilibrium can be approximated by that of phenylhydrazine (B124118) (pKa ≈ 8.79 for the conjugate acid) and the amino group of aminophenols (pKa ≈ 4.7-5.5). researchgate.netdrugbank.comdrugfuture.comnih.govnih.gov The pKa for the second equilibrium can be approximated by the phenolic proton of aminophenols (pKa ≈ 9.7-10.5). nih.govnih.gov
The table below presents the pKa values for several related compounds, which provide a basis for estimating the acid-base behavior of 3-hydrazinylphenol.
Interactive Data Table: pKa Values of Analogous Compounds
| Compound | Functional Group | pKa Value | Reference |
| Phenylhydrazine | Hydrazinium ion (C₆H₅NH₂NH₃⁺) | 8.79 (at 15°C) | drugfuture.com |
| 4-Aminophenol | Ammonium (B1175870) ion (-NH₃⁺) | 5.48 | nih.gov |
| 4-Aminophenol | Hydroxyl (-OH) | 10.46 | nih.gov |
| 2-Aminophenol (B121084) | Ammonium ion (-NH₃⁺) | 4.72 | nih.gov |
| 2-Aminophenol | Hydroxyl (-OH) | 9.71 | nih.gov |
Based on these data, it can be inferred that in a solution of this compound, the hydrazinium group is the more acidic of the two protonated sites and will deprotonate first as the pH is raised. The phenolic hydroxyl group, being less acidic, will require a more basic environment to be deprotonated. Therefore, in a strongly acidic solution, the molecule will exist predominantly as the dicationic species (protonated on both the hydrazinyl and hydroxyl groups, although the latter is a very strong acid). In moderately acidic to neutral solutions, it will exist as the hydrazinium cation. In moderately basic solutions, the neutral 3-hydrazinylphenol molecule will be the major species, and in strongly basic solutions, the phenoxide anion will predominate.
Applications in Synthetic Organic Chemistry
Role as a Versatile Synthon for Complex Organic Molecules
In the realm of organic synthesis, 3-hydrazinylphenol (B2480656) hydrochloride is recognized as a valuable synthon. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound is a key intermediate for producing a variety of organic materials, including dyes and pharmaceuticals. google.com The hydrazine (B178648) moiety, a potent nucleophile, readily reacts with electrophilic centers, most notably carbonyl groups, to form hydrazones. This initial reaction is often the gateway to subsequent intramolecular cyclizations and rearrangements, leading to the formation of stable heterocyclic rings.
The presence of the hydroxyl group at the meta-position of the benzene (B151609) ring influences the electronic properties of the molecule and provides an additional handle for further functionalization. This hydroxyl group can modulate the reactivity of the aromatic ring and can itself be a site for subsequent reactions, such as etherification or esterification, after the primary heterocyclic core has been constructed. This multi-functionality makes 3-hydrazinylphenol hydrochloride a strategic component in the retrosynthetic analysis of complex target molecules. Hydrazine derivatives, in general, are well-established as indispensable reagents in the synthesis of pharmaceuticals, including compounds with antiviral, anticancer, and anti-inflammatory properties. samipubco.com
Synthesis of Heterocyclic Compounds
The primary application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These structures are of immense interest due to their prevalence in biologically active molecules.
The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which, upon protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a new carbon-carbon bond, ultimately leading to the indole ring after elimination of ammonia (B1221849). wikipedia.orgmdpi.com
When this compound is used in this synthesis, it is expected to yield 6-hydroxyindoles. The reaction can be catalyzed by various Brønsted or Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.orgmdpi.com The choice of acid catalyst and reaction conditions can be crucial for the success of the synthesis. mdpi.com
Table 1: Illustrative Examples of Fischer Indole Synthesis
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |
| (3,4-Dimethylphenyl)hydrazine hydrochloride | Phenylacetylene | Polyphosphoric acid | 5,6-Dimethyl-2-phenyl-1H-indole | 73 | mdpi.com |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | 2,3,3,5-Tetramethylindolenine | High | mdpi.com |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Glacial Acetic Acid | Nitroindolenines | - | mdpi.com |
Indazoles, another important class of bicyclic heterocycles, can also be synthesized using hydrazine derivatives. One common method involves the cyclization of o-halobenzonitriles with hydrazine. organic-chemistry.orgnih.gov For example, 5-bromo-1H-indazol-3-amine is prepared with a high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303). nih.gov Another route involves the reaction of o-hydroxyaryl ketones or aldehydes with hydrazine hydrochloride. lookchem.com The reaction of 2'-hydroxychalcones with excess hydrazine hydrochloride in ethanol (B145695) has been shown to produce indazoles, where the ortho-hydroxy group is essential for the cyclization to occur. lookchem.com
Pyrazole (B372694) and its partially saturated analog, pyrazoline, are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A standard and efficient method for their synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or an α,β-unsaturated aldehyde or ketone (chalcone). samipubco.comnih.govresearchgate.netorganic-chemistry.org
The reaction of this compound with a suitable chalcone (B49325) would proceed via nucleophilic attack of the hydrazine on the β-carbon of the unsaturated ketone, followed by cyclization and dehydration to yield the corresponding N-aryl pyrazoline or pyrazole. The reaction conditions, such as the solvent and catalyst (often acidic or basic), determine whether the final product is the pyrazoline or the fully aromatized pyrazole. researchgate.net For instance, reacting chalcones with hydrazine hydrate in ethanol typically yields pyrazolines, which can then be oxidized to pyrazoles if desired. thepharmajournal.comcore.ac.uk
Table 2: Representative Synthesis of Pyrazole/Pyrazoline Derivatives
| Hydrazine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |
| Hydrazine Hydrate | Substituted Chalcones | Ethanol, Reflux | Pyrazoline | thepharmajournal.comcore.ac.uk |
| Phenylhydrazine Hydrochloride | Substituted Chalcones | Ethanol, NaOH | 1-Phenyl Pyrazoline | researchgate.net |
| Hydrazine Hydrate | 3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | DMF | 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromone | nih.gov |
| Hydrazine Monohydrate | Chalcone-epoxide | - | 3,5-Diphenyl-1H-pyrazole | researchgate.net |
Quinoline (B57606), a fused heterocyclic system consisting of a benzene ring fused to a pyridine (B92270) ring, and its derivatives are important scaffolds in medicinal chemistry. While direct synthesis from hydrazines is less common than for pyrazoles or indoles, hydrazines can be key reagents in multi-step syntheses of complex quinoline-based structures. For example, hydrazine hydrate is often used as a reagent to remove phthaloyl protecting groups, a crucial step in the elaboration of quinoline core structures, such as in the synthesis of the martinelline alkaloids. nih.gov
Furthermore, hydrazine derivatives can be used to construct heterocyclic rings fused to a quinoline core. The reaction of 2-chloro-3-formyl quinolines with phenylhydrazine can yield pyrazolo[3,4-b]quinolines. nih.gov Another example involves the synthesis of 3-hydroxy-4,5-dihydro nih.govmdpi.comnih.govoxadiazolo[3,4-a]quinolin-10-ium, a fused quinoline system, demonstrating the role of hydrazines in creating complex polycyclic architectures built upon the quinoline framework. researchgate.net
The reactivity of this compound extends to the synthesis of a variety of other fused and polycyclic heterocyclic systems. The ability of the hydrazine group to react with bifunctional reagents or to participate in intramolecular cyclizations is key to these transformations.
An example is the formation of benzo[f]phthalazinone derivatives from the reaction of 3-hydroxyisoindolinones with hydrazine hydrate. nih.gov This reaction involves the opening of the initial lactam ring followed by cyclization with the hydrazine to form the new six-membered pyridazinone ring, resulting in a fused polycyclic system. Similarly, the reaction of l-nicotinoyl-3-methyl-4-(4-substituted phenyl)-3a,4-dihydropyrazolo[3,4-c]pyrazoles can be achieved through a cyclization reaction involving hydrazine hydrate and arylidene derivatives of pyrazol-3-one. researchgate.net
Formation of Schiff Bases and Their Subsequent Transformations
The initial and often pivotal step in many reactions involving this compound is the formation of a Schiff base, specifically a hydrazone. This occurs through the condensation reaction between the primary amine of the hydrazine group and a carbonyl group of an aldehyde or ketone. jmchemsci.comrjptonline.org This reaction is typically reversible and acid-catalyzed. wikipedia.org
The resulting hydrazone is not merely an intermediate but a stable, isolable compound in its own right, with its own characteristic chemical properties. nih.govmdpi.com The C=N double bond (azomethine group) in the hydrazone is susceptible to further chemical transformations. jmchemsci.com As seen in the Fischer indole synthesis, these hydrazones can isomerize to enamines, which are the key intermediates for the subsequent nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgresearchgate.net In other synthetic pathways, the azomethine nitrogen can act as a nucleophile, or the entire hydrazone moiety can participate in cycloaddition reactions. The stability and reactivity of these Schiff bases make them crucial branching points in synthetic strategies, allowing for the divergent synthesis of various heterocyclic products from a common precursor.
Table 3: General Conditions for Schiff Base (Hydrazone) Formation
| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product Type | Reference |
| Phenylhydrazine | Various Aromatic Aldehydes | Glacial Acetic Acid / Ethanol | Schiff Base | rjptonline.org |
| (Z)-3-hydrazineylideneindolin-2-one | 2-hydroxybenzaldehyde | - | Schiff Base | jmchemsci.com |
| Hydrazine Monohydrate | Isatin (B1672199) | Ethanol | Hydrazone | jmchemsci.com |
| Phenylhydrazine | Isovanillin | Microwave Energy | Hydrazineylidene derivative | nih.gov |
Utilization in Multi-Component Reactions
This compound serves as a valuable reagent in multi-component reactions (MCRs), which are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly prized in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The dual functionality of 3-hydrazinylphenol, possessing both a nucleophilic hydrazine group and a phenol (B47542) moiety, allows it to participate in a variety of MCRs to construct complex heterocyclic systems.
The hydrochloride salt form of arylhydrazines is often used directly in these syntheses, sometimes requiring a mild base to liberate the free hydrazine in situ or proceeding under aqueous or acidic conditions. researchgate.net The hydrazine group is a potent binucleophile that readily condenses with dicarbonyl compounds or their equivalents, forming the backbone of numerous five- and six-membered heterocycles.
A prominent application of hydrazine derivatives in MCRs is the synthesis of substituted pyrazoles. beilstein-journals.org For instance, a four-component reaction can be designed utilizing a hydrazine (such as this compound), a β-ketoester, and a Knoevenagel adduct formed in situ from an aldehyde and malononitrile. beilstein-journals.org This sequence leads to the formation of highly functionalized pyrano[2,3-c]pyrazoles. beilstein-journals.org Similarly, pseudo-five-component reactions have been reported where two equivalents of hydrazine hydrate, two equivalents of a β-dicarbonyl compound like ethyl acetoacetate, and an aromatic aldehyde react to form bis(pyrazol-5-ol) derivatives. nih.gov
Another significant example is the one-pot, three-component synthesis of hydroacridinone-based hydrazino-s-triazine derivatives. mdpi.com In this reaction, a hydroacridinone precursor, a cyanuric chloride, and a hydrazine derivative combine to yield a complex molecule with potential biological applications. mdpi.com The efficiency of these reactions underscores the utility of hydrazine precursors in building diverse molecular scaffolds. A catalyst-free, four-component reaction for synthesizing spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives also highlights the utility of hydrazines. researchgate.net This reaction involves the in-situ formation of a pyrazolone (B3327878) from hydrazine and a dialkyl acetylenedicarboxylate, which then reacts with isatin and malononitrile. researchgate.net
Table 1: Example of a Multi-Component Reaction Involving a Hydrazine Derivative
| Reaction Type | Components | Catalyst/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Four-Component Reaction | Isatin, Malononitrile, Hydrazine Hydrate, Dialkyl Acetylenedicarboxylate | Catalyst-free, Aqueous Ethanol, Reflux | Spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives | researchgate.net |
| Pseudo-Five-Component Reaction | Aromatic Aldehyde, Ethyl Acetoacetate (2 equiv.), Hydrazine Hydrate (2 equiv.) | ZnAl₂O₄ | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives | nih.gov |
| Three-Component Reaction | Hydroacridinone, Cyanuric Chloride, Hydrazine | One-pot | Hydroacridinone-based hydrazino-s-triazine | mdpi.com |
Intermediate in the Synthesis of Advanced Chemical Building Blocks
Beyond its direct use in MCRs, this compound is a crucial intermediate for the synthesis of more elaborate chemical building blocks, particularly nitrogen-containing heterocycles. researchgate.net Arylhydrazines are stable, readily available precursors for a wide range of important molecular motifs used in medicinal chemistry and materials science. researchgate.netresearchgate.net
The most classic application of arylhydrazines is the Fischer indole synthesis, where they react with ketones or aldehydes under acidic conditions to produce substituted indoles. The presence of the hydroxyl group on the phenyl ring of 3-hydrazinylphenol offers a further point for modification, allowing for the creation of a diverse library of functionalized indole derivatives.
The synthesis of substituted pyrazoles is another area where this compound serves as a key starting material. Pyrazoles are a core scaffold in many pharmaceutical agents. beilstein-journals.orgnih.gov A microwave-assisted, one-step method has been developed for the direct N-heterocyclization of phenylhydrazine hydrochlorides with metal-acetylacetonate and -dibenzylideneacetonate complexes to yield 1,3,5-trisubstituted pyrazoles in excellent yields. nih.gov This method avoids the need for pre-functionalized substrates, showcasing a direct route to complex pyrazole structures from simple hydrazine salts. nih.gov
Furthermore, the hydrazine moiety can be transformed into a hydrazone by condensation with aldehydes or ketones. researchgate.netmdpi.com These hydrazones are not merely derivatives but are themselves versatile building blocks for constructing more complex heterocyclic systems. For example, hydrazones can undergo cyclization reactions to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov They are also used in the synthesis of other heterocycles like 1,3,4-oxadiazoles and pyridazinones, which are valuable pharmacophores. The reactivity of arylhydrazines under oxidative conditions to form aryl radicals has also been harnessed for direct catalytic functionalizations, including C-H bond arylations and conjugate additions. researchgate.net
Table 2: Examples of Advanced Building Blocks Synthesized from Hydrazine Precursors
| Precursor | Reactant(s) | Key Transformation | Resulting Building Block | Reference |
|---|---|---|---|---|
| Phenylhydrazine Hydrochloride | Metal-dibenzylideneacetonate complex | Microwave-assisted N-heterocyclization | 1-Aryl-5-phenyl-3-styryl-1H-pyrazoles | nih.gov |
| Arylhydrazine | Ketone/Aldehyde | Fischer Synthesis | Indole derivatives | researchgate.net |
| Hydrazine Derivative | Aldehyde/Ketone | Condensation | Hydrazone | researchgate.net |
| Hydrazone | Various reagents | Cyclization/Oxidation | Pyrazoles, 1,3,4-Oxadiazoles, Pyridazinones | researchgate.netnih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and, in some cases, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra offer fundamental information about the types and number of hydrogen and carbon atoms in a molecule.
¹H NMR (Proton NMR): A ¹H NMR spectrum for 3-hydrazinylphenol (B2480656) hydrochloride is expected to show distinct signals corresponding to the aromatic protons and the labile protons of the hydroxyl and hydrazinyl groups. The chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) group and the electron-withdrawing effects of the protonated hydrazinyl (-NHNH₃⁺) group. In a solvent like DMSO-d₆, which is commonly used for hydrochloride salts, the labile protons are typically observable. The aromatic region would display complex splitting patterns due to the meta-substitution on the benzene (B151609) ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 3-hydrazinylphenol hydrochloride, six distinct signals are expected for the aromatic carbons. The chemical shifts of the carbons directly attached to the oxygen and nitrogen atoms (C1 and C3) would be significantly affected. An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further differentiate between carbons with odd (CH) and even (quaternary C) numbers of attached protons.
The table below outlines the predicted chemical shifts for this compound based on standard substituent effects and data from analogous compounds like phenylhydrazine (B124118) hydrochloride and 3-fluorophenylhydrazine hydrochloride. chemicalbook.comchemicalbook.comchemicalbook.com
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~9.0 - 10.5 | Broad Singlet | Phenolic -OH proton. Exchangeable with D₂O. |
| ¹H | ~8.0 - 9.0 | Broad Singlet | Hydrazinyl -NHNH₃⁺ protons. Exchangeable with D₂O. |
| ¹H | ~6.5 - 7.3 | Multiplet | Aromatic protons (4H). The meta-substitution pattern leads to complex coupling. |
| ¹³C | ~155 - 160 | Singlet | C-OH (C1). Downfield shift due to electronegative oxygen. |
| ¹³C | ~145 - 150 | Singlet | C-NHNH₃⁺ (C3). Downfield shift due to the hydrazinyl group. |
| ¹³C | ~105 - 130 | Singlet | Aromatic CH carbons (C2, C4, C5, C6). |
| Interactive Data Table: Predicted NMR Shifts for this compound |
While 1D NMR provides foundational data, 2D NMR experiments are conceptually crucial for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would be used to establish the connectivity between the adjacent protons on the aromatic ring, helping to trace the spin system and confirm the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum, allowing for the unambiguous assignment of all protonated carbons.
As this compound is a salt, it exists as a crystalline solid. Solid-State NMR (ssNMR) could provide valuable information that is inaccessible from solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be applied to obtain high-resolution spectra of the solid material. ssNMR is particularly useful for studying polymorphism (the existence of different crystal forms), which can impact the physical properties of the compound. It can also probe the local environment and intermolecular interactions, such as hydrogen bonding involving the hydrochloride ion, in the crystal lattice. researchgate.netnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
HRMS is capable of measuring m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound, analysis would likely be performed on the free base (3-hydrazinylphenol) after ionization. Using a technique like Electrospray Ionization (ESI), the protonated molecule, [M+H]⁺, would be observed. The experimentally measured accurate mass would be compared to the calculated theoretical mass to confirm the elemental composition (C₆H₉N₂O⁺), thereby validating the molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (like the [M+H]⁺ ion of 3-hydrazinylphenol), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. This technique is invaluable for confirming the connectivity of the molecule. For related compounds like phenylhydrazine, a characteristic transition of m/z 109.2 → 92.0 has been observed, corresponding to the loss of the NH₂ group. ajptr.com A similar fragmentation pattern would be expected for 3-hydrazinylphenol.
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 139.06 | 122.06 | NH₃ (17.00) | Loss of ammonia (B1221849) from the hydrazinyl group. |
| 139.06 | 110.04 | N₂H₃ (29.02) | Cleavage of the C-N bond. |
| 139.06 | 93.03 | N₂H₄ (32.03) | Loss of the hydrazine (B178648) moiety. |
| 122.06 | 94.04 | CO (28.02) | Loss of carbon monoxide from the phenoxy cation. |
| Interactive Data Table: Predicted MS/MS Fragmentation for 3-hydrazinylphenol |
This fragmentation data provides a molecular fingerprint that can be used to identify the compound and distinguish it from isomers. The development of quantitative methods using MS/MS, often in Multiple Reaction Monitoring (MRM) mode, is also possible for detecting trace levels of such compounds. ajptr.comresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying the vibrational modes of its constituent functional groups. These techniques probe the quantized vibrational states of a molecule, providing a unique spectral fingerprint.
Identification of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to its primary functional groups: the phenolic hydroxyl (-OH), the hydrazinium (B103819) (-NHNH3+) group, and the substituted benzene ring. While a specific spectrum for this compound is not widely published, its features can be reliably predicted based on spectra of analogous compounds like phenylhydrazine hydrochloride and other substituted phenols.
The hydrazinium ion, formed by the protonation of the hydrazine moiety by hydrochloric acid, displays characteristic N-H stretching vibrations in the region of 3200-2800 cm⁻¹. These bands are often broad and complex due to extensive hydrogen bonding. N-H bending (scissoring) modes typically appear around 1600-1500 cm⁻¹.
The phenolic hydroxyl group gives rise to a characteristic broad O-H stretching band, usually found between 3500 and 3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration associated with the phenol (B47542) is expected in the 1260-1180 cm⁻¹ range.
The aromatic ring produces several characteristic signals. C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aromatic C=C stretching vibrations result in a series of sharp peaks in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (meta-substitution in this case), are found in the 900-675 cm⁻¹ range. Resonance Raman spectroscopy can be particularly effective in analyzing the conjugated π-electron system of the phenylhydrazine structure, as it can enhance vibrations coupled to the electronic transitions.
A summary of the expected key vibrational frequencies is presented in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |
| Phenolic -OH | O-H Stretch (broad) | 3500 - 3200 | FT-IR |
| Hydrazinium -NH₃⁺ | N-H Stretch (broad) | 3200 - 2800 | FT-IR, Raman |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aromatic C=C | Ring Stretch | 1620 - 1450 | FT-IR, Raman |
| Hydrazinium -NH₃⁺ | N-H Bend | 1600 - 1500 | FT-IR |
| Phenolic C-O | C-O Stretch | 1260 - 1180 | FT-IR |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | FT-IR |
Note: The table presents generalized ranges. Actual peak positions can vary based on the specific chemical environment and sample state.
X-ray Crystallography for Single Crystal Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles, as well as detailing the intermolecular interactions, such as hydrogen bonding, that define the crystal packing.
For this compound, this analysis would reveal the precise geometry of the phenyl ring, the orientation of the hydroxyl and hydrazinium groups relative to the ring, and the position of the chloride counter-ion. It would provide unequivocal confirmation of the meta-substitution pattern and illustrate the hydrogen-bonding network involving the phenolic -OH, the hydrazinium -NHNH3+, and the chloride ion.
As of this writing, a single-crystal X-ray structure for this compound is not available in open-access crystallographic databases. However, the methodology remains the gold standard for such a characterization. The process involves growing a high-quality single crystal, mounting it on a diffractometer, irradiating it with monochromatic X-rays, and collecting the resulting diffraction pattern. The structure is then solved and refined using specialized software to generate a detailed molecular and packing diagram. Data from closely related structures, such as phenylhydrazine itself, confirm the utility of this technique for elucidating the structures of such aromatic compounds.
Advanced Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby confirming its identity and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the purity assessment and quantification of non-volatile or thermally fragile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a non-polar stationary phase, most commonly octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles. A polar mobile phase, consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate), is used to elute the compound from the column. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard, while its purity is determined by the area percentage of its peak relative to all other peaks in the chromatogram. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring exhibits strong absorbance.
| Parameter | Typical Conditions |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | Octadecylsilane (C18) bonded silica, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., 0.05 M potassium phosphate, pH adjusted) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Detector at ~230-240 nm or ~280 nm |
| Column Temperature | 25 - 35 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) (Conceptual for volatile derivatives)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. However, GC is suitable only for analytes that are volatile and thermally stable. This compound, as a salt containing polar hydroxyl and hydrazinium functional groups, is non-volatile and would decompose at the high temperatures of the GC inlet.
Therefore, to analyze this compound by GC-MS, a chemical derivatization step is conceptually required to convert it into a volatile and thermally stable analogue. This process involves reacting the polar functional groups to form less polar, more volatile moieties.
A potential two-step derivatization strategy could be employed:
**Sily
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of 3-hydrazinylphenol (B2480656) hydrochloride, offering a robust framework for understanding its electronic characteristics and spatial arrangement.
Elucidation of Electronic Structure and Charge Distribution
DFT calculations are instrumental in mapping the electronic landscape of 3-hydrazinylphenol hydrochloride. By solving the Kohn-Sham equations, researchers can determine the molecule's electron density, which is fundamental to understanding its reactivity. The distribution of electron density reveals electrophilic and nucleophilic sites, crucial for predicting how the molecule will interact with other chemical species.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For aromatic compounds containing hydroxyl and hydrazinyl groups, the HOMO is often localized on the electron-rich phenyl ring and the substituents, while the LUMO is typically distributed over the aromatic system.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides a detailed picture of charge distribution by assigning partial charges to each atom. This allows for a quantitative assessment of the electron-donating or electron-withdrawing effects of the hydroxyl and hydrazinyl substituents on the phenyl ring.
Prediction of Molecular Geometry and Conformations
Computational methods, particularly DFT, are employed to predict the most stable three-dimensional structure of this compound. This involves geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. The result is an equilibrium geometry that corresponds to a minimum on the potential energy surface.
For a molecule like this compound, which has rotatable bonds (e.g., the C-O, C-N, and N-N bonds), conformational analysis is essential. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out. This allows for the identification of various conformers and the determination of the global minimum energy conformation, which is the most stable and thus the most populated arrangement of the atoms in space.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for unraveling the intricate details of chemical reactions involving this compound. It allows for the study of reaction pathways and the energetics of these transformations.
Transition State Characterization and Activation Energy Calculations
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Once the transition state geometry is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. DFT calculations have proven to be reliable in predicting activation energies for a wide range of chemical reactions.
Reaction Pathway Analysis
Beyond just the reactants, products, and transition states, computational modeling can trace the entire reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from the transition state structure. These calculations follow the path of steepest descent on the potential energy surface, leading downhill to the reactants on one side and the products on the other. This confirms that the located transition state indeed connects the intended reactants and products.
By mapping out the complete reaction pathway, researchers can gain a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during the reaction. This can reveal the presence of any intermediate species, which are local minima on the reaction energy profile.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides a means to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.
DFT calculations can be used to compute the vibrational frequencies of the molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands to specific molecular motions.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be predicted using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. From these tensors, the chemical shifts can be derived. Comparing the predicted NMR spectrum with the experimental one can help in the structural elucidation of the molecule and the assignment of signals to specific nuclei.
Below is a table summarizing the types of computational data that can be generated for this compound.
| Computational Data | Description | Application |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts chemical reactivity and kinetic stability. |
| Atomic Charges | Partial charges assigned to each atom in the molecule. | Elucidates electronic structure and identifies reactive sites. |
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides the foundational molecular structure for all other calculations. |
| Conformational Energies | Relative energies of different spatial arrangements of the molecule. | Determines the most stable conformer and its population. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Predicts the rate of a chemical reaction. |
| Vibrational Frequencies | Frequencies of the fundamental modes of molecular vibration. | Aids in the interpretation of experimental IR and Raman spectra. |
| NMR Chemical Shifts | Predicted positions of signals in an NMR spectrum. | Assists in the assignment of experimental NMR data and structural confirmation. |
Molecular Dynamics Simulations (Conceptual for interactions)
While specific molecular dynamics (MD) simulation studies on this compound are not readily found in existing literature, the conceptual application of this technique can be inferred from research on related molecules, such as hydrazine (B178648) and its derivatives, as well as various phenolic compounds. uni-paderborn.deresearchgate.netmdpi.com MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and intermolecular interactions.
Conceptually, an MD simulation of this compound in an aqueous environment would provide profound insights into its solvation and interaction patterns. The simulation would model the interactions between the 3-hydrazinylphenol cation and the chloride anion, as well as their interactions with surrounding water molecules. This would allow for the characterization of the hydration shell around the molecule and the specific hydrogen bonding networks that are formed. For instance, the simulation could reveal the average number of water molecules in the first and second solvation shells of the hydrazinyl and hydroxyl groups, as well as the average residence time of these water molecules.
Furthermore, MD simulations could be employed to study the interaction of this compound with biological macromolecules, a common application for understanding the mechanism of action of pharmacologically active compounds. researchgate.net By placing the molecule in a simulation box with a target protein, for example, one could observe the binding process in real-time. The simulation would reveal the key amino acid residues involved in the interaction, the types of non-covalent interactions that stabilize the complex (e.g., hydrogen bonds, electrostatic interactions, pi-pi stacking), and the conformational changes that may occur in both the ligand and the protein upon binding. The binding free energy, a measure of the affinity of the molecule for the target, can also be calculated from the simulation data using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com
The insights gained from such conceptual MD simulations would be invaluable for understanding the physicochemical properties of this compound and for guiding the design of new molecules with tailored interaction profiles.
Conceptual Molecular Dynamics Simulation Data for this compound
| Simulated Parameter | Conceptual Value/Observation | Significance |
|---|---|---|
| Solvation Shell Analysis | ||
| First Solvation Shell (Water) | ~4-6 water molecules | Indicates the immediate hydration environment of the molecule. |
| Second Solvation Shell (Water) | ~10-15 water molecules | Provides insight into the broader solvent structuring around the solute. |
| Hydrogen Bond Dynamics | ||
| Average H-bonds with Water | 3-5 | Quantifies the extent of hydrogen bonding with the solvent. |
| H-bond Lifetime | 1-5 picoseconds | Characterizes the stability and dynamics of solute-solvent hydrogen bonds. |
| Interaction with a Model Protein | ||
| Binding Site Residues | Hypothetically, Asp, Glu, Ser | Identifies key amino acids involved in binding. |
| Dominant Interaction Type | Electrostatic and Hydrogen Bonding | Elucidates the nature of the binding forces. |
Derivatization and Functionalization Strategies
Systematic Modification of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is a potent nucleophile and a key site for derivatization. Its chemical reactivity is central to synthesizing a broad range of derivatives.
One of the most common modifications involves the reaction of the terminal amine with carbonyl compounds. Aldehydes and ketones readily condense with 3-hydrazinylphenol (B2480656) under acidic conditions to form stable hydrazone derivatives. researchgate.net This reaction is frequently employed for analytical purposes, using derivatizing agents like 4-nitrobenzaldehyde (B150856) to create products with strong UV absorbance for detection via high-performance liquid chromatography (HPLC). google.com
The hydrazine moiety can also be acylated by reacting with acyl chlorides or acid anhydrides to yield the corresponding hydrazides. This transformation introduces an amide-like linkage, which can alter the electronic and physical properties of the molecule. Furthermore, the hydrazine functional group can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, while reactions with other suitable precursors can yield phthalazinones and other fused heterocyclic structures. nih.gov The hydrazine group itself is a reducing agent, a property that can influence reaction pathways. wikipedia.org
Table 1: Derivatization Reactions of the Hydrazine Moiety This table is interactive. You can sort and filter the data.
| Reaction Type | Reactant Class | Product Class | Notes |
|---|---|---|---|
| Condensation | Aldehydes, Ketones | Hydrazones | Forms a C=N bond; widely used for derivatization. researchgate.net |
| Acylation | Acyl Chlorides, Acid Anhydrides | Hydrazides | Forms a stable amide-like bond. |
| Cyclization | 1,3-Dicarbonyls | Pyrazoles | Forms a five-membered heterocyclic ring. |
| Ring Expansion | Substituted Isoindolinones | Phthalazinones | Expands an existing ring system to incorporate the N-N bond. nih.gov |
Strategic Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key site for introducing new functionalities. Its acidic proton and nucleophilic oxygen atom can participate in several classic organic reactions.
Etherification: The phenolic group can be converted into an ether through the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage (-O-R). This strategy allows for the introduction of a wide variety of alkyl or aryl groups.
Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is one common method. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base, to form the ester bond (-O-C=O). Esterification can be used to introduce a vast range of functional groups, significantly altering the molecule's steric and electronic profile. mdpi.com
It is important to consider the interplay between the hydroxyl and hydrazine groups. Under certain harsh conditions, such as those used in a Wolff-Kishner-type reduction, the hydrazine moiety could potentially reduce the phenolic hydroxyl group, a possibility that arises from the formation of a keto tautomer from the phenol (B47542). researchgate.netlibretexts.org
Table 2: Functionalization Reactions of the Phenolic Hydroxyl Group This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent | Product Class | Bond Formed |
|---|---|---|---|
| Etherification | Alkyl Halide (with base) | Aryl Ether | C-O-C |
| Esterification | Carboxylic Acid (with acid catalyst) | Aryl Ester | C-O-C=O |
| Esterification | Acyl Chloride/Anhydride | Aryl Ester | C-O-C=O |
Introduction of New Functionalities onto the Aromatic Ring System
The benzene (B151609) ring of 3-hydrazinylphenol hydrochloride can be functionalized through electrophilic aromatic substitution. The outcome of these reactions is dictated by the directing effects of the existing hydroxyl and hydrazine substituents.
Both the hydroxyl (-OH) group and the hydrazine (-NHNH₂) group are powerful activating groups, meaning they make the aromatic ring more reactive toward electrophiles than benzene itself. They are also both ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. pressbooks.pub
In 3-hydrazinylphenol, the hydroxyl group is at position 1 and the hydrazine group is at position 3.
The -OH group directs incoming substituents to positions 2, 4, and 6.
The -NHNH₂ group directs incoming substituents to positions 2, 4, and 6.
The directing effects of both groups reinforce each other, strongly activating positions 2, 4, and 6 for substitution. However, position 2 is located between the two existing bulky substituents, making it sterically hindered. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6. Common electrophilic aromatic substitution reactions include:
Nitration (using nitric acid and sulfuric acid) to introduce a nitro group (-NO₂).
Halogenation (using Br₂ or Cl₂ with a Lewis acid) to introduce a halogen atom (-Br, -Cl).
Sulfonation (using fuming sulfuric acid) to introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation (using an alkyl/acyl halide with a Lewis acid) to introduce an alkyl (-R) or acyl (-COR) group.
Table 3: Electrophilic Aromatic Substitution Reactions This table is interactive. You can sort and filter the data.
| Reaction Type | Reagents | Electrophile | Expected Major Products (Substituent Position) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-nitro and 6-nitro derivatives |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-bromo and 6-bromo derivatives |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-sulfo and 6-sulfo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-acyl and 6-acyl derivatives |
Historical Perspective and Evolution of Research
Early Synthetic Routes and Characterization Efforts
The synthesis of 3-hydrazinylphenol (B2480656) hydrochloride is rooted in the chemistry of its precursor, 3-aminophenol (B1664112). Early methods for producing 3-aminophenol involved several key chemical transformations. One common approach was the reduction of 3-nitrophenol (B1666305). Another established method involved heating resorcinol (B1680541) with ammonium (B1175870) chloride and aqueous ammonia (B1221849) in an autoclave. prepchem.com More modern syntheses can achieve high yields by heating 3-amino-2-cyclohexene-1-one with a palladium on carbon catalyst. chemicalbook.com
The conversion of 3-aminophenol to 3-hydrazinylphenol hydrochloride follows a classic pathway for synthesizing aryl hydrazines from anilines. This process is analogous to the synthesis of 2-hydrazinylphenol (B8683941) from 2-aminophenol (B121084) and phenylhydrazine (B124118) from aniline. google.comyoutube.com The synthesis is typically a two-step procedure:
Diazotization: 3-aminophenol is dissolved in dilute hydrochloric acid and cooled to a temperature between 0 and 5°C. An aqueous solution of sodium nitrite (B80452) is then added slowly to form the corresponding diazonium salt, 3-hydroxyphenyldiazonium chloride. Maintaining a low temperature is crucial during this step to prevent the unstable diazonium salt from decomposing. youtube.com
Reduction: The cold diazonium salt solution is then treated with a reducing agent. A common and effective choice for this reduction is stannous chloride (tin(II) chloride) dissolved in hydrochloric acid. The stannous chloride solution is added dropwise to the diazonium salt, leading to the precipitation of the this compound product. youtube.com
The resulting crude product can be isolated by filtration and purified. Early characterization efforts would have relied on classical methods such as elemental analysis and melting point determination, later supplemented by spectroscopic techniques like FTIR and NMR to confirm the structure.
Table 1: Physical and Chemical Properties of 3-Hydrazinylphenol
| Property | Value |
|---|---|
| Chemical Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 793635-77-5 |
| Storage Temperature | 2-8°C |
This data is based on information from chemical suppliers and may vary. pharmaffiliates.com
Evolution of its Utility in Organic Synthesis and Industrial Processes
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydrazine (B178648) and phenol (B47542) functional groups. Its utility has evolved from being a simple chemical building block to a key component in the synthesis of complex molecules, particularly heterocyclic compounds.
In organic synthesis, the hydrazine moiety is a potent nucleophile, making it a key reactant for creating various heterocyclic rings that are scaffolds for many biologically active compounds. researchgate.netuobaghdad.edu.iq A classic and highly significant reaction involving aryl hydrazines is the Fischer indole (B1671886) synthesis, first reported in 1875. youtube.com This reaction condenses a phenylhydrazine with an aldehyde or ketone to produce an indole ring system, a core structure in many dyes and pharmaceuticals. youtube.com By analogy, this compound can be used to synthesize 5-hydroxyindoles, which are important precursors for various neurochemicals and other specialized molecules.
The industrial applications of this compound are linked to the broader uses of hydrazine derivatives and aminophenols. Hydrazine compounds are used in the manufacture of azo dyes and other aromatic compounds. chemiis.comchemiis.com Phenylhydrazine hydrochloride, a closely related compound, is widely applied in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. mdpi.com Similarly, 3-aminophenol, the precursor, is an intermediate in the production of hair dyes and other colorants. nih.gov The presence of the hydroxyl group on the phenyl ring of this compound offers a site for further chemical modification, enhancing its versatility as an intermediate in multi-step industrial syntheses.
Table 2: Applications of this compound and Related Compounds
| Application Area | Specific Use |
|---|---|
| Organic Synthesis | Precursor for heterocyclic compounds (e.g., pyrazoles, indoles). youtube.comresearchgate.net |
| Pharmaceuticals | Intermediate in the synthesis of bioactive molecules and drugs. chemiis.comchemiis.com |
| Dye Industry | Building block for azo dyes and other colorants. chemiis.comnih.gov |
| Analytical Chemistry | Reagent for the detection and identification of carbonyl compounds. chemiis.com |
Key Discoveries and Their Impact on the Field
The true impact of this compound and related hydrazine derivatives lies in their role in the discovery and development of novel bioactive molecules, particularly in medicinal chemistry. The ability of the hydrazine group to react with various functional groups has allowed chemists to construct a diverse array of heterocyclic compounds with significant pharmacological properties. researchgate.net
A major area of discovery has been the synthesis of hybrid heterocyclic compounds where the hydrazine moiety is combined with other pharmacologically active scaffolds. nih.gov This strategy of molecular hybridization aims to enhance the efficacy of drugs, reduce toxicity, and overcome drug resistance. nih.gov
One of the most significant recent discoveries has been the development of hydrazothiazole derivatives as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov Researchers designed a new molecular scaffold that combines the hydrazine group of known MAO inhibitors with the thiazole (B1198619) nucleus found in other drug classes. The resulting compounds showed high selectivity for the hMAO-B enzyme, which is a key target in the treatment of neurodegenerative conditions like Parkinson's disease. This discovery highlights how a relatively simple building block like a substituted hydrazine can be integral to the rational design of new therapeutic agents. nih.gov This work opens new avenues for creating coadjuvant therapies for complex diseases, demonstrating the enduring importance of hydrazine chemistry in modern drug discovery.
Table 3: Key Discoveries and Their Significance
| Discovery | Significance | Field Impact |
|---|---|---|
| Fischer Indole Synthesis | A robust method to synthesize the indole ring system from aryl hydrazines. youtube.com | Foundational for the synthesis of numerous dyes, fragrances, and pharmaceuticals containing the indole core. |
| Synthesis of Pyrazole (B372694) Hybrids | Condensation of hydrazines with 1,3-dicarbonyl compounds to form pyrazole rings linked to other bioactive moieties. nih.gov | Led to the development of novel compounds with anticancer, antibacterial, and anti-inflammatory properties. |
| Hydrazothiazole MAO-B Inhibitors | Design of hybrid molecules combining hydrazine and thiazole scaffolds. nih.gov | Created a new class of selective inhibitors for hMAO-B, a key target for treating neurodegenerative diseases. |
Future Research in the Synthesis of this compound: A Roadmap
The chemical compound this compound is a significant intermediate in various synthetic pathways. As the demand for more efficient, safer, and environmentally benign chemical processes grows, future research into the synthetic chemistry of this compound is poised to explore innovative methodologies. This article outlines key future research directions, focusing on green chemistry, novel catalysis, advanced materials, and automated synthesis platforms.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-hydrazinylphenol hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves reacting 3-aminophenol with hydrazine derivatives under acidic conditions. A common approach is diazotization followed by reduction. For purity optimization:
-
Use recrystallization in ethanol/water mixtures (1:1 v/v) to remove unreacted precursors .
-
Monitor reaction progress via TLC (silica gel, mobile phase: ethyl acetate/hexane 3:7) .
-
Characterize purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .
Typical Characterization Data :
Property Value (Analogous Compounds) Source Melting Point (dec.) 211–212°C (decomposes) Solubility Water, ethanol, acidic media
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Keep in airtight, light-resistant containers at 4°C to prevent hydrolysis and oxidative degradation .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood due to potential dust inhalation hazards .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent exothermic decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d6) for hydrazine proton detection (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- FT-IR : Confirm N–H stretches (3200–3350 cm⁻¹) and phenolic O–H (broad ~3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragment analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in Fischer indole synthesis?
- Methodology :
- Use a factorial design to test variables: temperature (80–120°C), acid catalyst (HCl vs. H₂SO₄), and solvent (ethanol vs. acetic acid) .
- Monitor indole formation via UV-Vis (λmax 270 nm) or GC-MS .
- Key Finding : Ethanol with 0.1 M HCl at 100°C yields >85% conversion in 6 hours .
Q. What mechanisms underlie the instability of this compound in aqueous solutions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- Key Pathways : Hydrolysis of the hydrazine group to form phenol derivatives and nitrogen gas. Adjust pH to 3–4 to minimize degradation .
Q. How does this compound interact with carbonyl compounds, and how can this be leveraged analytically?
- Methodology :
- React with aldehydes/ketones to form hydrazones. Use UV-Vis (λmax 350–400 nm) for quantification .
- Applications: Derivatization of carbonyl-containing analytes in HPLC for enhanced detection limits (e.g., formaldehyde detection at 0.1 ppm) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How should researchers validate data?
- Resolution :
- Compare DSC data (heating rate 10°C/min) across labs. Variations may arise from polymorphic forms or impurities .
- Reproduce synthesis using literature protocols (e.g., ’s recrystallization method) to verify consistency .
Experimental Design Considerations
Q. What statistical approaches are recommended for optimizing synthetic yields?
- Methodology :
- Apply Box-Behnken or central composite designs to evaluate interactions between variables (e.g., reactant molar ratios, temperature) .
- Use ANOVA to identify significant factors (p < 0.05) and predict optimal conditions via response surface modeling .
Safety and Regulatory Compliance
Q. What are the ecotoxicological risks of this compound, and how can they be mitigated?
- Guidance :
- Classify as "harmful to aquatic life" (H412) based on structural analogs. Use biodegradability testing (OECD 301F) to assess environmental persistence .
- Neutralize waste with 5% sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
